

Application Notes and Protocols: Utilizing ERthermAC for Studying Adrenergic Stimulation of Thermogenesis

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Compound of Interest

Compound Name: ERthermAC

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Introduction

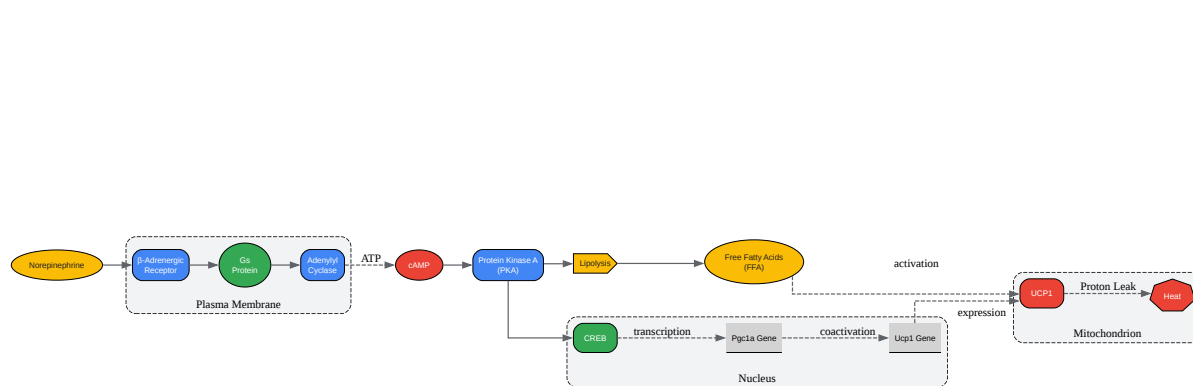
The study of thermogenesis, the process of heat production in organisms, is critical for understanding metabolic regulation and developing therapeutic strategies for obesity and related metabolic disorders. Brown adipose tissue (BAT) is a key site of non-shivering thermogenesis, which is primarily activated by the sympathetic nervous system through adrenergic stimulation.[1][2] **ERthermAC**, a novel fluorescent probe, offers a powerful tool for investigating this process at the cellular level.[3][4][5] This document provides detailed application notes and protocols for using **ERthermAC** to study adrenergic-stimulated thermogenesis in brown adipocytes.

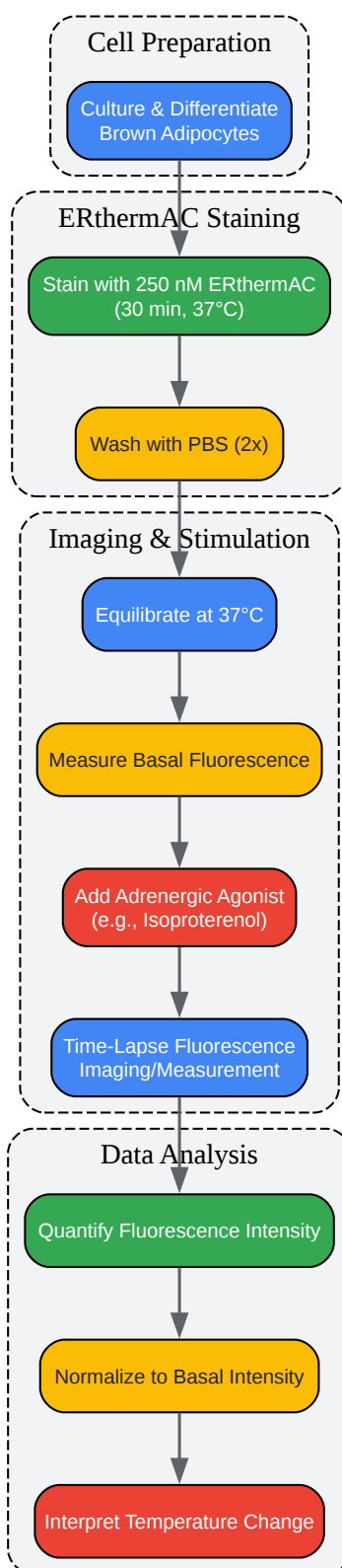
ERthermAC is a thermosensitive fluorescent dye that specifically accumulates in the endoplasmic reticulum (ER).[3][4] Its fluorescence intensity is inversely correlated with temperature, allowing for real-time monitoring of intracellular temperature changes.[4][6] Upon adrenergic stimulation, brown adipocytes activate a signaling cascade that leads to mitochondrial uncoupling and subsequent heat production, a change that can be sensitively detected by **ERthermAC**. [3][4][6]

Adrenergic Signaling Pathway in Thermogenesis

Adrenergic stimulation of thermogenesis is initiated by the release of norepinephrine from sympathetic nerves, which binds predominantly to β -adrenergic receptors (β -ARs) on the surface of brown adipocytes.[7][8] This binding activates a Gs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase (AC) and the subsequent production of cyclic AMP (cAMP).[7][8][9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to promote the expression of thermogenic genes, such as Uncoupling Protein 1 (UCP1), and to mobilize fatty acids from lipid droplets to fuel thermogenesis.[7][8]

Below is a diagram illustrating the β -adrenergic signaling pathway leading to thermogenesis.





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